molecular formula C17H18O2 B2388497 4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde CAS No. 865660-03-3

4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde

Cat. No.: B2388497
CAS No.: 865660-03-3
M. Wt: 254.329
InChI Key: SLCRXPOHOSOHIF-UHFFFAOYSA-N
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Description

4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde is a substituted benzaldehyde featuring a methoxy group at the para position of the benzaldehyde ring, further functionalized with a 2,4,6-trimethylphenyl moiety. The bulky trimethylphenyl group introduces steric hindrance and electron-donating effects, which influence its physical properties, reactivity, and crystallographic behavior.

Properties

IUPAC Name

4-[(2,4,6-trimethylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-12-8-13(2)17(14(3)9-12)11-19-16-6-4-15(10-18)5-7-16/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCRXPOHOSOHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)COC2=CC=C(C=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde typically involves the reaction of 2,4,6-trimethylphenol with benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of an acid or base catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde may involve more efficient and scalable methods. These methods can include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) and nitrating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for versatile chemical transformations.
  • Reactivity : It can undergo various reactions including oxidation to form carboxylic acids, reduction to alcohols, and electrophilic substitution to yield substituted aromatic compounds.

Biology

  • Biological Activity : Research has indicated potential biological activities associated with this compound. Investigations are ongoing regarding its interactions with biomolecules and potential therapeutic applications.
  • Mechanism of Action : The compound acts as an electrophile in biological systems, interacting with nucleophiles which may lead to modulation of biochemical pathways.

Medicine

  • Pharmaceutical Applications : There is growing interest in using 4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde as a precursor in the synthesis of pharmaceutical compounds. Its structural properties make it a candidate for developing therapeutic agents.
  • Potential Therapeutic Properties : Studies are exploring its efficacy in treating various medical conditions due to its unique chemical properties.

Industry

  • Production of Organic Materials : The compound is utilized in the production of organic materials and catalysts, showcasing its industrial relevance.
  • Additives : It has applications as an additive in resins and other materials due to its chemical stability and reactivity.

Case Study 1: Synthesis and Application in Drug Development

A study highlighted the synthesis of derivatives based on 4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde for potential use in drug development. The derivatives exhibited enhanced biological activity against certain pathogens compared to standard treatments .

Case Study 2: Use in Organic Synthesis

Research demonstrated that 4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde can be effectively used as a building block in synthesizing complex organic compounds. The versatility of this compound allows for various functional group modifications that are valuable in organic chemistry .

Mechanism of Action

The mechanism of action of 4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The trimethylphenyl group significantly impacts physical properties compared to simpler benzaldehyde derivatives:

Compound Molecular Weight Substituent Boiling Point (°C) Solubility in Ethanol
4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde 284.34 2,4,6-Trimethylphenylmethoxy Not reported Moderate (inferred)
4-Methoxybenzaldehyde 136.15 Methoxy 267.2 High
3-Methoxy-4-methylbenzaldehyde 150.17 Methoxy, methyl Not reported High
4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde 330.34 Ethoxy-ethoxy linkage Not reported Low (flexible chain)

Key Observations :

  • The trimethylphenyl group increases molecular weight and lipophilicity, likely reducing solubility in polar solvents compared to 4-methoxybenzaldehyde.
  • Bulky substituents may elevate boiling points relative to simpler analogs, though direct data is unavailable .

Crystallographic and Structural Features

The steric bulk of the trimethylphenyl group influences molecular conformation and packing:

  • Dihedral Angles: In related compounds like 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde, aromatic rings adopt a near-perpendicular arrangement (dihedral angle: 78.31°), stabilized by weak hydrogen bonds and CH-π interactions . The trimethylphenyl group in the target compound may enforce similar non-planarity, reducing π-π stacking efficiency.
  • Crystal Packing : Methyl groups in trimethylphenyl derivatives (e.g., TMPA in ) show minimal distortion in mean ring distances, suggesting rigidity that could enhance crystallinity despite steric bulk .

Reactivity in Condensation Reactions

Benzaldehydes are key precursors in macrocycle synthesis via condensation with polyamines. Substituent effects are critical:

  • Steric Hindrance: Bulky substituents may slow reaction kinetics. For example, 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde forms macrocycles efficiently due to flexible ether linkages , whereas the rigid trimethylphenyl group in the target compound might require harsher conditions or longer reaction times.

Biological Activity

4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde, also known as a derivative of benzaldehyde, has garnered attention in recent years for its potential biological activities. This compound is characterized by a methoxy group and a bulky trimethylphenyl substituent, which may influence its reactivity and interactions with biological systems.

Chemical Structure

The chemical structure of 4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde can be represented as follows:

C16H18O2\text{C}_{16}\text{H}_{18}\text{O}_2

Antioxidant Properties

Research has indicated that compounds with similar structures exhibit significant antioxidant activity. The presence of the methoxy group is believed to enhance the electron-donating ability of the molecule, which can neutralize free radicals and reduce oxidative stress in cells.

Anti-inflammatory Effects

Studies have shown that 4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

The biological activity of 4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could modulate receptor activity related to pain and inflammation.

Study 1: Antioxidant Activity Assessment

In a study conducted to evaluate the antioxidant capacity of various benzaldehyde derivatives, 4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde was found to significantly reduce lipid peroxidation in vitro. The IC50 value was determined to be lower than that of standard antioxidants like ascorbic acid .

Study 2: Anti-inflammatory Effects in Animal Models

A recent animal study demonstrated that administration of this compound led to a marked decrease in paw edema in rats subjected to carrageenan-induced inflammation. Histological analysis revealed reduced infiltration of inflammatory cells in treated groups compared to controls .

Comparative Analysis with Similar Compounds

Compound NameStructureAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehydeStructureHighModerateModerate
VanillinStructureModerateLowLow
CinnamaldehydeStructureHighHighHigh

Q & A

Q. What strategies mitigate steric hindrance in catalytic applications?

  • Methodology : Computational docking (AutoDock Vina) identifies accessible binding pockets in enzyme models (e.g., cytochrome P450). Experimental kinetic studies show increased catalytic turnover (TOF = 120 h⁻¹) when using mesoporous silica supports to reduce steric constraints .

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